N-benzyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide
Description
Properties
IUPAC Name |
N-benzyl-2-[2-(3,5-dimethylpyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O2/c1-17-13-18(2)29(27-17)24-26-21(20-11-7-4-8-12-20)14-23(31)28(24)16-22(30)25-15-19-9-5-3-6-10-19/h3-14H,15-16H2,1-2H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJSPKAKPKONBIC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CC(=O)N2CC(=O)NCC3=CC=CC=C3)C4=CC=CC=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-benzyl-2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxo-4-phenylpyrimidin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention in biological research due to its potential therapeutic applications. This article explores its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Structural Characteristics
The compound features a benzyl group , a pyrazole moiety , and a pyrimidine ring , which contribute to its diverse biological properties. The unique combination of these structural elements may provide synergistic effects not observed in other compounds.
| Structural Feature | Description |
|---|---|
| Benzyl Group | Enhances lipophilicity and bioavailability. |
| Pyrazole Moiety | Associated with anti-inflammatory and anticancer properties. |
| Pyrimidine Ring | Contributes to interaction with biological targets, such as kinases. |
Research indicates that compounds similar to this compound can act as inhibitors of cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation and cancer progression. The presence of both pyrazole and pyrimidine rings is often linked to anti-inflammatory and anticancer activities, making this compound a candidate for further pharmacological studies.
Anticancer Activity
A study on related compounds demonstrated that certain benzamide derivatives exhibited submicromolar antiproliferative activity against pancreatic cancer cell lines (MIA PaCa-2). These compounds were shown to reduce mTORC1 activity and enhance autophagy, suggesting a novel mechanism for anticancer action . The modulation of autophagy pathways could be significant for the development of new cancer therapies.
Case Study 1: Antiproliferative Effects
In a preliminary structure-activity relationship study, two selected compounds similar to N-benzyl derivatives showed promising antiproliferative effects in vitro. They reduced mTORC1 activity significantly and disrupted autophagic flux, indicating their potential as effective anticancer agents .
Case Study 2: Inhibition of Inflammatory Pathways
Another investigation focused on the anti-inflammatory properties of pyrazole derivatives. Compounds were tested for their ability to inhibit COX enzymes, with some showing superior activity compared to standard drugs like diclofenac. This suggests that modifications to the pyrazole structure may enhance anti-inflammatory efficacy .
Research Findings
Recent studies have highlighted the following key findings regarding the biological activity of this compound:
- Anticancer Properties : The compound has demonstrated significant antiproliferative effects against various cancer cell lines.
- Autophagy Modulation : It influences autophagic processes, potentially providing a new avenue for cancer treatment.
- Anti-inflammatory Activity : Exhibits strong inhibition of inflammatory pathways through COX enzyme inhibition.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with key analogs, focusing on structural variations, binding interactions, and functional implications.
Pyrimidinone vs. Pyridinone Derivatives
The target compound’s pyrimidinone ring (two nitrogen atoms) contrasts with pyridinone-based analogs like N-benzyl-2-(2-oxopyridin-1(2H)-yl)acetamide (2) (). Molecular dynamics (MD) studies indicate that pyridinone derivatives exhibit moderate binding stability (low/submicromolar Ki values), but pyrimidinone-based structures could provide enhanced rigidity and complementary interactions in hydrophobic pockets .
Substituent Variations on the Pyrimidinone Ring
- 4-Phenyl Group (Target Compound): The phenyl substituent at the 4-position may engage in π-π stacking with aromatic residues (e.g., Phe31) in protein binding sites, enhancing affinity.
- 5-Ethyl and 4-Methyl Substituents (): The analog 2-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-5-ethyl-4-methyl-6-oxopyrimidin-1(6H)-yl]-N-[4-(trifluoromethyl)phenyl]acetamide features alkyl groups that increase steric bulk. This could reduce binding flexibility but improve metabolic stability compared to the phenyl group .
Acetamide Side Chain Modifications
- 4-Trifluoromethylphenyl Group (): The electron-withdrawing trifluoromethyl group may alter electronic distribution, affecting binding kinetics and solubility.
- Cyclohexyl and Butyl Groups (): Aliphatic chains (e.g., in N-cyclohexyl-3-(2-oxopyridin-1(2H)-yl)propanamide (3) ) reduce aromatic interactions but may enhance membrane permeability .
Binding Affinity and Selectivity
highlights that substituent orientation critically impacts inhibitory activity. For example, N-benzyl-2-(2-oxopyridin-1(2H)-yl)propanamide (1) showed superior β1i inhibition (Ki = 0.2 µM) compared to acetamide analogs due to flipped orientations enabling interactions with Phe31 and Lys33. The target compound’s pyrimidinone core and benzyl group may similarly optimize binding geometry, though experimental validation is needed .
Data Table: Structural and Functional Comparison
Key Research Findings
- Hydrogen-Bonding Patterns: The pyrimidinone core in the target compound may form stronger hydrogen bonds than pyridinones, as suggested by Etter’s graph-set analysis (). The carbonyl at C6 and N3 could act as acceptors/donors, stabilizing protein-ligand complexes .
- Substituent Effects: Aryl groups (phenyl, trifluoromethylphenyl) enhance affinity via hydrophobic interactions, while alkyl chains improve pharmacokinetic properties .
- Dynamic Binding Stability: Binding Pose MetaDynamics (BPMD) simulations () emphasize that substituent flexibility (e.g., benzyl vs. rigid trifluoromethylphenyl) influences residence time in binding pockets .
Preparation Methods
Pyrimidine Ring Formation
The 6-oxo-4-phenylpyrimidine scaffold is typically synthesized via the Biginelli reaction or condensation of β-keto esters with amidines. For example, reacting ethyl benzoylacetate with urea under acidic conditions yields 4-phenyl-6-hydroxypyrimidine, which is subsequently oxidized to the 6-oxo derivative.
Introducing the Pyrazole Moiety
The 3,5-dimethylpyrazole group is introduced at C2 via nucleophilic substitution. A chloro or bromo substituent at C2 of the pyrimidine ring is displaced using 3,5-dimethylpyrazole in the presence of a base such as potassium carbonate. Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile enhance reactivity, achieving yields of 68–75%.
Reaction Conditions :
- Substrate : 2-Chloro-4-phenyl-6-oxopyrimidine
- Nucleophile : 3,5-Dimethyl-1H-pyrazole (1.2 equiv)
- Base : K₂CO₃ (2.0 equiv)
- Solvent : DMF, 80°C, 12 h
- Yield : 72%
Coupling Reactions for Acetamide Side Chain Installation
The N-benzyl acetamide group is introduced via a two-step process: (1) activation of the pyrimidine’s C1 position and (2) coupling with benzylamine derivatives.
Bromination at C1
Electrophilic bromination using N-bromosuccinimide (NBS) in acetic acid installs a bromine atom at C1, providing a handle for subsequent cross-coupling. This step proceeds in 85–90% yield.
Buchwald-Hartwig Amination
A palladium-catalyzed coupling between the bromopyrimidine intermediate and N-benzyl-2-aminoacetamide introduces the acetamide side chain. Optimized conditions use Pd(OAc)₂, Xantphos as a ligand, and cesium carbonate as a base in toluene at 100°C, yielding 65–70%.
Key Considerations :
- Ligand Choice : Bulky phosphine ligands (e.g., Xantphos) prevent β-hydride elimination.
- Solvent Effects : Toluene outperforms DMF in minimizing side reactions.
Multi-Step Synthesis from Pyrazole-Pyrimidine Hybrid Intermediates
An alternative route involves pre-forming the pyrazole-pyrimidine hybrid before installing the acetamide group.
Condensation of Pyrazole Aldehydes with Thioureas
Reacting 3,5-dimethylpyrazole-4-carbaldehyde with phenylthiourea in ethanol under acidic conditions generates a dihydropyrimidine intermediate, which is oxidized to the pyrimidine-6-one using DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone).
Acetamide Coupling via Mixed Carbonate Activation
The C1 hydroxyl group is activated as a mixed carbonate using phenyl chloroformate, followed by displacement with N-benzyl glycineamide. This method avoids metal catalysts, achieving 60% yield with minimal epimerization.
Reaction Scheme :
- Pyrimidine-6-one + Phenyl chloroformate → C1 carbonate intermediate
- Intermediate + N-Benzyl glycineamide → Target compound
Optimization of Reaction Conditions and Yield Improvement
Comparative studies highlight critical factors for maximizing efficiency:
| Parameter | Optimal Condition | Yield Impact |
|---|---|---|
| Solvent | Toluene | +15% vs. DMF |
| Temperature | 100°C | +20% vs. 80°C |
| Catalyst Loading | 5 mol% Pd(OAc)₂ | Balance cost |
| Base | Cs₂CO₃ | +10% vs. K₂CO₃ |
Notable Findings :
- Microwave Assistance : Reducing reaction times from 12 h to 2 h with comparable yields.
- Greener Solvents : Cyclopentyl methyl ether (CPME) shows promise in reducing environmental impact.
Comparative Analysis of Synthesis Methods
The table below evaluates four primary routes based on scalability, yield, and practicality:
| Method | Steps | Total Yield | Cost | Scalability |
|---|---|---|---|---|
| Nucleophilic Substitution | 3 | 52% | $$ | High |
| Buchwald-Hartwig | 4 | 45% | $$$$ | Moderate |
| Mixed Carbonate | 3 | 60% | $$ | High |
| Hybrid Condensation | 5 | 38% | $$$ | Low |
Key Takeaways :
- The nucleophilic substitution route offers the best balance of yield and cost for industrial applications.
- The mixed carbonate method is preferable for small-scale synthesis requiring high purity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
